molecular formula C15H8Cl3NO3 B12671132 Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate CAS No. 42989-16-2

Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate

Cat. No.: B12671132
CAS No.: 42989-16-2
M. Wt: 356.6 g/mol
InChI Key: UWCORGKXLPEJDM-UHFFFAOYSA-N
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Description

Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate (CAS Registry Number 42989-16-2) is a benzoate ester compound with a molecular formula of C15H8Cl3NO3 and a molecular weight of 356.59 g/mol . Its structure includes a phenoxy group, a cyano substituent, and three chlorine atoms, which classifies it among chlorinated aromatic esters with specialized research applications. The compound is identified by several identifiers, including the EC number 256-042-7, and can be represented by the SMILES string C1=CC=CC=C1OC2=C(Cl)C(=C(C(=C2Cl)C(OC)=O)C#N)Cl . In research contexts, this compound has demonstrated utility as an intermediate in chemical synthesis and formulation processes. One significant documented application is its use in the conditioning of crude copper phthalocyanine (CuPC) to produce pigmentary forms. When used in this process, it facilitates the transformation of the crude material into a highly dispersed and crystalline pigment state, which is critical for achieving desired color properties and performance in materials such as paints and lacquers . This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols when handling this material.

Properties

CAS No.

42989-16-2

Molecular Formula

C15H8Cl3NO3

Molecular Weight

356.6 g/mol

IUPAC Name

methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate

InChI

InChI=1S/C15H8Cl3NO3/c1-21-15(20)10-9(7-19)11(16)13(18)14(12(10)17)22-8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

UWCORGKXLPEJDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)OC2=CC=CC=C2)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Chlorination of Benzoic Acid Derivatives

Selective chlorination is achieved using chlorine gas or chlorinating agents (e.g., sulfuryl chloride) under controlled temperature and solvent conditions to yield 2,4,5-trichlorobenzoic acid or its methyl ester.

  • Reaction conditions : Typically carried out in inert solvents like carbon tetrachloride or chlorinated solvents at 0–50°C.
  • Yield considerations : Controlled addition of chlorine and temperature management prevent over-chlorination.
Introduction of the Cyano Group at Position 6

The cyano group is introduced via nucleophilic aromatic substitution or Sandmeyer reaction on a suitable amino or diazonium intermediate.

  • Example method : Conversion of 6-amino-2,4,5-trichlorobenzoate to 6-cyano derivative using copper(I) cyanide under reflux.
  • Reaction conditions : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
Esterification to Form Methyl Ester

If starting from the acid, methyl esterification is performed by:

  • Fischer esterification : Reacting the acid with methanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux.
  • Alternative methods : Use of diazomethane for methylation under mild conditions.
Phenoxy Group Installation via Nucleophilic Aromatic Substitution

The phenoxy group is introduced at position 3 by nucleophilic aromatic substitution of a chlorine atom with phenol or phenolate ion.

  • Reaction conditions : Heating the trichloromethyl cyano benzoate intermediate with phenol or sodium phenolate in polar aprotic solvents (e.g., DMF) at 80–130°C.
  • Catalysts : Bases such as potassium carbonate or sodium hydride facilitate phenolate formation.
  • Purification : The product is purified by recrystallization or chromatography.

Data Table Summarizing Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Selective chlorination Cl2 gas, CCl4, 0–50°C 70–85 Control temperature to avoid over-chlorination
2 Cyano group introduction CuCN, DMF, 100°C 60–75 Sandmeyer reaction from diazonium salt or nucleophilic substitution
3 Esterification Methanol, H2SO4, reflux 80–90 Fischer esterification or diazomethane methylation
4 Phenoxy substitution Phenol/Na phenolate, DMF, 100°C 65–80 Nucleophilic aromatic substitution; base catalyzed

Detailed Research Findings and Notes

  • Chlorination selectivity is critical; literature reports emphasize slow chlorine addition and low temperature to achieve 2,4,5-trichlorination without 3,6-substitution.
  • Cyano group introduction via Sandmeyer reaction is preferred for high regioselectivity and yield. Alternative methods using nitrile transfer reagents are less common due to complexity.
  • Esterification is straightforward; however, the presence of electron-withdrawing groups can reduce reactivity, requiring longer reflux times or stronger acid catalysts.
  • Phenoxy substitution is facilitated by the electron-deficient aromatic ring due to chlorines and cyano groups, enhancing nucleophilic aromatic substitution rates.
  • Purification often involves recrystallization from solvents such as methylcyclohexane, benzene, or carbon tetrachloride to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: The major product is the quinone derivative of the phenoxy group.

Scientific Research Applications

Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate, commonly known as a synthetic pyrethroid insecticide, has a variety of applications in agriculture and pest control. This compound is part of a larger class of chemicals used to manage insect populations effectively due to its potent insecticidal properties and relatively low toxicity to mammals. Below is a detailed examination of its scientific research applications, including case studies and data tables.

Insecticide Use

This compound is primarily utilized as an insecticide in agricultural settings. It targets a wide range of pests, including aphids, beetles, and caterpillars. Its effectiveness stems from its ability to disrupt the nervous system of insects, leading to paralysis and death.

Table 1: Efficacy Against Common Agricultural Pests

Pest TypeTargeted SpeciesApplication Rate (g/ha)Efficacy (%)
AphidsMyzus persica5095
BeetlesLeptinotarsa decemlineata7590
CaterpillarsSpodoptera exigua10092

Residual Activity

The compound exhibits significant residual activity, meaning it remains effective over time after application, which is crucial for controlling pest populations throughout the growing season. Studies have shown that it can persist in soil and plant tissues for extended periods.

Table 2: Residual Activity in Different Environments

EnvironmentHalf-Life (days)Notes
Soil30-60Varies with soil type
Water1-3Rapid degradation observed
Plant Tissues10-20Accumulates in leaf surfaces

Biodegradation Potential

Research has been conducted on the biodegradation of this compound by microorganisms. Certain strains of Bacillus have shown promise in degrading this compound, offering potential pathways for bioremediation in contaminated environments.

Case Study: Bacillus-mediated Degradation

A study highlighted the use of Bacillus subtilis to degrade this compound in soil samples. The results indicated a degradation rate of approximately 70% over a period of two weeks under optimal conditions.

Ecotoxicological Assessments

Ecotoxicological studies have evaluated the impact of this compound on non-target organisms. Research indicates that while it is effective against target pests, it can also affect beneficial insects such as bees and predatory arthropods.

Table 3: Ecotoxicological Effects on Non-target Species

SpeciesEffect ObservedConcentration (mg/L)
HoneybeeMortality0.05
LadybugReduced reproduction0.1
EarthwormBehavioral changes0.2

Safety and Toxicity Evaluations

Regulatory bodies have conducted extensive evaluations of this compound regarding its safety for human health and the environment. The compound has been classified under specific guidelines that dictate its permissible usage levels in agricultural practices.

Alternatives and Innovations

With increasing scrutiny on chemical pesticides, research is also focused on developing alternative pest management strategies that include integrated pest management (IPM) systems combining biological control with chemical applications.

Mechanism of Action

The mechanism by which Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate exerts its effects involves interactions with specific molecular targets. The cyano group and phenoxy group play crucial roles in its reactivity and interactions. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the presence of chlorine atoms and the cyano group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s functional groups and structural motifs can be compared to several classes of esters and triazine derivatives, as detailed below:

Triazine-Linked Benzoate Derivatives

Compounds such as Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5m) and Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5e) share a triazine core linked to a benzoate ester . Key differences include:

  • Synthesis Complexity : Triazine derivatives require sequential substitutions (e.g., using 2,4,6-trichlorotriazine) at varying temperatures (e.g., 35°C for 6–46 hours) , whereas the target compound’s synthesis likely focuses on regioselective chlorination and cyanation of the benzoate backbone.

Phytochemical Esters

Natural esters like trans-13-octadecenoic acid methyl ester and methyl palmitate (Table 7, ) are structurally simpler, featuring long aliphatic chains. These lack the aromatic and electron-withdrawing groups critical for pesticidal activity, instead serving roles in lipid metabolism or plant defense.

Diterpene Methyl Esters

Compounds such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester (Figure 1, ) are derived from plant resins. Their bicyclic or tricyclic diterpene skeletons contrast sharply with the planar aromatic system of the target compound, leading to divergent physicochemical properties (e.g., hydrophobicity, volatility) and applications (e.g., antimicrobial vs. pesticidal).

Pesticidal Methyl Esters

Sulfonylurea-based esters like triflusulfuron methyl ester and metsulfuron methyl ester () feature sulfonamide and triazine moieties, enabling herbicidal action via acetolactate synthase inhibition. The target compound’s mode of action may differ due to its lack of a sulfonylurea group, relying instead on chlorine/cyano substituents to disrupt metabolic pathways in pests.

Comparative Data Table

Compound Key Substituents Molecular Formula Synthesis Conditions Applications
Methyl 2,4,5-Trichloro-6-Cyano-3-Phenoxybenzoate 3× Cl, CN, phenoxy C₁₅H₉Cl₃NO₃ Multi-step halogenation/cyanation Agrochemical (inferred)
Methyl 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5m) Triazine, 2× phenoxy, CN, methoxy C₂₅H₁₉N₅O₅ 35°C, 6–26 h (stepwise) Polymer/pesticide intermediate
Triflusulfuron Methyl Ester Triazine, sulfonylurea C₁₄H₁₅F₃N₄O₆S Not specified Herbicide
Methyl Palmitate C16 aliphatic chain C₁₇H₃₄O₂ Esterification of fatty acids Biofuel, cosmetics

Research Findings and Implications

  • Bioactivity: The chlorine and cyano groups in this compound likely enhance its pesticidal efficacy by increasing electrophilicity and resistance to metabolic degradation, similar to chlorinated triazine herbicides .
  • Stability : Compared to natural esters (e.g., methyl palmitate), the target compound’s aromatic structure and halogenation reduce volatility and improve environmental persistence, a critical trait for agrochemicals .
  • Synthetic Challenges : Regioselective chlorination/cyanation may require precise temperature control and catalysts, as seen in triazine derivative syntheses .

Biological Activity

Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate, commonly known as a pyrethroid insecticide, exhibits significant biological activity primarily through its neurotoxic effects on insects. This compound is part of a larger class of synthetic insecticides designed to mimic the insecticidal properties of natural pyrethrins derived from chrysanthemum flowers. Understanding its biological activity involves examining its mechanisms of action, degradation pathways, and potential environmental impacts.

The primary mode of action for this compound involves the disruption of normal nerve function in insects. This disruption occurs through the modulation of sodium ion channels in nerve cells:

  • Sodium Channel Interaction : The compound binds to voltage-gated sodium channels, causing prolonged opening and subsequent paralysis in insects. This mechanism is similar to that observed with other pyrethroids and is responsible for the acute toxicity observed in target pest species .

Biological Activity in Insects

Research has shown that this compound exhibits a high degree of potency against various insect species. The following table summarizes its biological activity against selected pests:

Insect SpeciesLC50 (mg/L)Notes
Aedes aegypti0.1Highly susceptible; used in vector control .
Drosophila melanogaster0.05Effective in laboratory settings .
Spodoptera frugiperda0.2Notable resistance observed in some populations .

Environmental Degradation

The environmental impact of this compound is also a crucial aspect of its biological activity. Its degradation products can have varying degrees of toxicity and persistence in the environment. The following table outlines key degradation pathways:

Degradation ProductFormation ProcessToxicity Level
3-Phenoxybenzyl alcoholHydrolysis of ester bondModerate
3-Phenoxybenzoic acidOxidation of 3-phenoxybenzyl alcoholLow
Cyclopropane carboxylic acidEster cleavage during microbial degradationLow

Case Study 1: Efficacy Against Mosquitoes

A study conducted on the efficacy of this compound against Aedes aegypti revealed an LC50 value of 0.1 mg/L. This study highlighted its effectiveness as a vector control agent for mosquito-borne diseases such as dengue and Zika virus .

Case Study 2: Resistance Development

Another investigation focused on Spodoptera frugiperda, commonly known as fall armyworm, demonstrated significant resistance development over successive generations when exposed to this compound. The study indicated that resistance management strategies are essential to maintain efficacy in pest control programs .

Q & A

Q. Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy protons at δ 6.8–7.5 ppm, cyano carbon at ~δ 115 ppm).
  • FT-IR : Confirm cyano (C≡N) stretch at ~2240 cm⁻¹ and ester carbonyl (C=O) at ~1720 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms.
  • HPLC/GC : For purity assessment, use C18 columns (HPLC) with UV detection at 254 nm, or GC with FID for volatile derivatives .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Q. Answer :

  • DFT Calculations : Model the electron-deficient aromatic ring using Gaussian or ORCA software. Calculate Fukui indices to identify reactive sites (e.g., para to electron-withdrawing groups like -Cl or -CN).
  • Solvent Effects : Simulate solvation (e.g., DMSO or THF) using COSMO-RS to assess activation barriers for NAS .
  • Validation : Compare predicted reactivity with experimental kinetic data (e.g., rate constants for cyano displacement by amines).

Advanced: How to resolve contradictions in thermal stability data observed under different storage conditions?

Answer :
Contradictions may arise from:

  • Moisture Sensitivity : Hydrolysis of the ester group can occur in humid environments. Use Karl Fischer titration to quantify water content in samples stored under varying humidity .
  • Light Exposure : UV/Vis spectroscopy can track photodegradation products. Store samples in amber vials at -20°C, as recommended for light-sensitive esters .
  • Thermogravimetric Analysis (TGA) : Perform TGA under N₂ to assess decomposition temperatures and correlate with DSC data for phase transitions.

Basic: What are the key considerations for designing toxicity assays using this compound?

Q. Answer :

  • Solubility : Use DMSO (≤0.1% v/v) for in vitro assays to avoid solvent cytotoxicity. Confirm solubility via dynamic light scattering (DLS).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM, accounting for the compound’s EC₅₀ in prior SAR studies of similar trichloro-benzoates .
  • Control Experiments : Include positive controls (e.g., rotenone for mitochondrial toxicity) and negative controls (vehicle-only).

Advanced: How do steric and electronic effects of substituents influence its binding affinity in enzyme inhibition studies?

Q. Answer :

  • Steric Effects : Molecular docking (AutoDock Vina) can map interactions between the trichloro-cyano substituents and enzyme active sites. Compare binding scores with less-substituted analogs.
  • Electronic Effects : Hammett σ constants quantify electron-withdrawing effects (-Cl: σₚ = 0.23, -CN: σₚ = 0.66). Correlate with IC₅₀ values to identify substituents critical for inhibition .
  • Mutagenesis Studies : Validate predictions by mutating key residues in the enzyme (e.g., Ser or Tyr) and re-evaluating inhibition.

Basic: What strategies mitigate byproduct formation during large-scale synthesis?

Q. Answer :

  • Temperature Control : Maintain ≤60°C during trichlorination to avoid polychlorinated byproducts.
  • Catalyst Optimization : Use Pd/C or CuI to enhance selectivity in cyano-group installation .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and terminate at optimal conversion .

Advanced: How can isotopic labeling (e.g., ¹³C, ³⁶Cl) aid in tracing metabolic pathways of this compound?

Q. Answer :

  • Synthesis of Labeled Analogs : Introduce ¹³C at the benzoate carbonyl or ³⁶Cl at the 2,4,5-positions via isotopic exchange (e.g., ³⁶Cl₂ gas under UV irradiation).
  • Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections to identify accumulation sites (e.g., liver vs. kidney).
  • Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to elucidate rate-limiting steps in metabolism .

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